molecular formula C13H11ClN2O3 B2965404 3-(4-Chloro-3-methylphenoxy)-5-nitroaniline CAS No. 310451-87-7

3-(4-Chloro-3-methylphenoxy)-5-nitroaniline

Cat. No.: B2965404
CAS No.: 310451-87-7
M. Wt: 278.69
InChI Key: VHJIPFYGZDZQOA-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenoxy)-5-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, which is further substituted with a 4-chloro-3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenoxy)-5-nitroaniline typically involves a multi-step process. One common method is the nitration of 3-(4-Chloro-3-methylphenoxy)aniline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction conditions such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenoxy)-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-(4-Chloro-3-methylphenoxy)-5-aminoaniline.

    Reduction: Formation of this compound derivatives with reduced nitro groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3-methylphenoxy)-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenoxy)-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.

    3-Nitroaniline: Shares the nitroaniline core structure but lacks the phenoxy substitution.

    4-Chloro-3-methylphenoxyacetic acid: Contains the phenoxy group but has different functional groups attached.

Uniqueness

3-(4-Chloro-3-methylphenoxy)-5-nitroaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-4-11(2-3-13(8)14)19-12-6-9(15)5-10(7-12)16(17)18/h2-7H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJIPFYGZDZQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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